2-Chloro-4-(1H-pyrazol-1-YL)benzaldehyde
Overview
Description
2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde is an organic compound with the molecular formula C10H7ClN2O. It is characterized by the presence of a chloro group and a pyrazole ring attached to a benzaldehyde moiety.
Mechanism of Action
Target of Action
It has been suggested that the compound may have potential interactions with the androgen receptor (ar) based on its structural similarity to known ar antagonists .
Mode of Action
It is suggested that the compound might exhibit ar antagonistic activity . As an AR antagonist, it could potentially bind to the AR, preventing the receptor from activating and thus inhibiting the effects of androgens.
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft. Additionally, this compound can bind to various proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In neuronal cells, it can enhance neurotransmission by inhibiting acetylcholinesterase, leading to prolonged signaling . In other cell types, it may affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis . These effects highlight the compound’s potential as a modulator of cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active site of enzymes, such as acetylcholinesterase, inhibiting their activity . This binding is often facilitated by hydrogen bonding and hydrophobic interactions. Additionally, the compound can interact with transcription factors, influencing gene expression by altering the binding affinity of these factors to DNA . These molecular interactions underscore the compound’s ability to modulate biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are essential considerations for experimental design and interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance cognitive function by inhibiting acetylcholinesterase and increasing acetylcholine levels . At higher doses, it can exhibit toxic effects, such as neurotoxicity and hepatotoxicity . These adverse effects highlight the importance of dose optimization in therapeutic applications and the need for careful monitoring of potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins . These factors determine the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may localize to the cytoplasm, nucleus, or other organelles, depending on its chemical properties and interactions with cellular components . Post-translational modifications, such as phosphorylation, can also influence its subcellular targeting and activity . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 2-chloro-4-nitrobenzaldehyde with hydrazine derivatives. One common method includes the cyclocondensation of 2-chloro-4-nitrobenzaldehyde with 1H-pyrazole under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of 2-amino-4-(1H-pyrazol-1-yl)benzaldehyde or 2-thio-4-(1H-pyrazol-1-yl)benzaldehyde.
Oxidation: Formation of 2-chloro-4-(1H-pyrazol-1-yl)benzoic acid.
Reduction: Formation of 2-chloro-4-(1H-pyrazol-1-yl)benzyl alcohol.
Scientific Research Applications
2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid
- 2-Chloro-4-(1H-pyrazol-1-yl)benzyl alcohol
- 2-Amino-4-(1H-pyrazol-1-yl)benzaldehyde
- 2-Thio-4-(1H-pyrazol-1-yl)benzaldehyde
Uniqueness
2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both a chloro group and a pyrazole ring, which confer distinct chemical and biological properties. The chloro group enhances its reactivity in substitution reactions, while the pyrazole ring contributes to its potential biological activities . This combination makes it a valuable intermediate in the synthesis of various complex molecules.
Properties
IUPAC Name |
2-chloro-4-pyrazol-1-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10-6-9(3-2-8(10)7-14)13-5-1-4-12-13/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLALOCOMXZNERI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700183 | |
Record name | 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90700183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186663-54-6 | |
Record name | 2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90700183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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